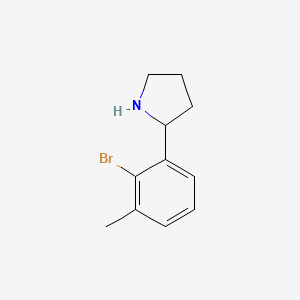
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound MFCD33022661
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves several steps. One common method includes the bromination of 4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The crystal form of the compound is also considered to enhance its solubility and stability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde
Applications De Recherche Scientifique
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-(4-methoxyphenyl)imidazole-2-carbaldehyde
- 4-(4-Methoxy-3-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(3-methylphenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C12H11BrN2O2 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
5-bromo-4-(4-methoxy-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(3-4-9(7)17-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
YAUHVTVDNCFBGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


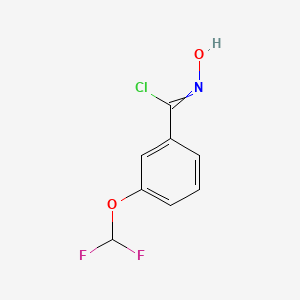
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
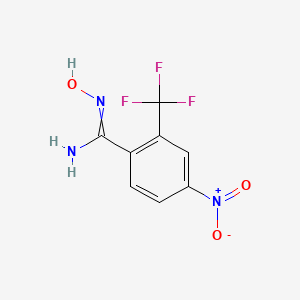
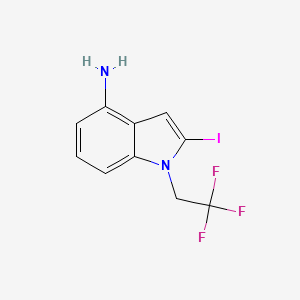
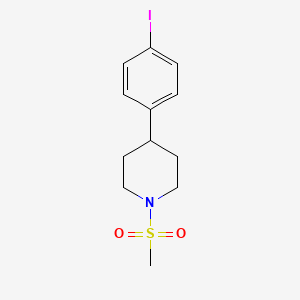
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
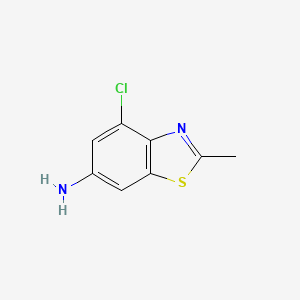
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)

